2-{3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide
CAS No.: 872843-66-8
Cat. No.: VC7212357
Molecular Formula: C27H32N4O3
Molecular Weight: 460.578
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872843-66-8 |
|---|---|
| Molecular Formula | C27H32N4O3 |
| Molecular Weight | 460.578 |
| IUPAC Name | 2-[3-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C27H32N4O3/c1-3-29(4-2)25(32)20-31-19-23(22-12-8-9-13-24(22)31)26(33)27(34)30-16-14-28(15-17-30)18-21-10-6-5-7-11-21/h5-13,19H,3-4,14-18,20H2,1-2H3 |
| Standard InChI Key | SIECMUSLHIVYPA-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Potential Synthesis Pathways
Although no direct synthesis protocol for this specific compound was found in the provided results, its structural features suggest it could be synthesized through the following general steps:
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Formation of the Indole Core:
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Starting with commercially available indole derivatives, functionalize the 3-position to introduce the oxoacetyl group.
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Attachment of Benzylpiperazine:
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React the oxoacetyl intermediate with 4-benzylpiperazine under basic or catalytic conditions to form the desired linkage.
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Incorporation of Diethylacetamide:
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Introduce the diethylacetamide group through amide bond formation using diethylamine and an appropriate activating agent like carbodiimides (e.g., DCC or EDC).
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Each step would require purification and characterization via techniques such as NMR, LC-MS, and IR spectroscopy to confirm intermediate and final structures.
Potential Biological Applications
Compounds with similar structural motifs have been explored for various biological activities:
Receptor Binding
The benzylpiperazine moiety is known for its affinity to serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
Anticancer Activity
Compounds containing amide linkages and aromatic systems have shown promise as anticancer agents by interacting with DNA or enzymes involved in cell proliferation.
Characterization Techniques
To confirm the identity and purity of this compound, the following analytical methods would be employed:
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Nuclear Magnetic Resonance (NMR):
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and NMR to confirm chemical shifts corresponding to aromatic protons, amides, and aliphatic groups.
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Mass Spectrometry (MS):
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High-resolution MS to determine the exact molecular weight.
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Infrared Spectroscopy (IR):
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To identify functional groups like amides () and aromatic systems ().
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X-ray Crystallography:
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If crystalline, this method can provide detailed three-dimensional structural information.
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Research Implications
This compound represents an interesting scaffold for drug discovery due to its diverse functional groups capable of engaging in hydrogen bonding, π-stacking, and hydrophobic interactions with biological targets. Further studies could focus on:
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Molecular docking simulations to predict binding affinities.
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In vitro assays for anti-inflammatory, anticancer, or neurological activities.
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ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess drug-likeness.
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